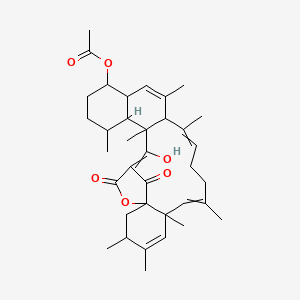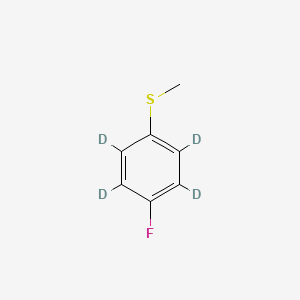![molecular formula C16H23NO8S B563089 3S-(-)-3-[3-(Methanesulfonyl)phenyl]piperidine Tartaric Acid Salt CAS No. 504398-38-3](/img/structure/B563089.png)
3S-(-)-3-[3-(Methanesulfonyl)phenyl]piperidine Tartaric Acid Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydroxybutanedioic acid and (3R)-3-(3-methylsulfonylphenyl)piperidine are two distinct chemical compounds. 2,3-Dihydroxybutanedioic acid, commonly known as tartaric acid, is a naturally occurring organic acid found in many plants, particularly in grapes. It is widely used in the food and beverage industry as an acidulant. (3R)-3-(3-methylsulfonylphenyl)piperidine is a synthetic compound that has been studied for its potential pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3-Dihydroxybutanedioic acid: can be synthesized through the fermentation of glucose by certain fungi, such as Aspergillus niger. The industrial production involves the extraction of tartaric acid from by-products of the wine industry, such as grape marc and lees. The process includes neutralization with calcium hydroxide, followed by precipitation and purification steps.
(3R)-3-(3-methylsulfonylphenyl)piperidine: is synthesized through a multi-step chemical process. One common method involves the reaction of 3-methylsulfonylbenzaldehyde with piperidine in the presence of a reducing agent, such as sodium borohydride, to form the desired product. The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydroxybutanedioic acid: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dihydroxyfumaric acid.
Reduction: It can be reduced to form meso-tartaric acid.
Esterification: It reacts with alcohols to form esters, such as diethyl tartrate.
(3R)-3-(3-methylsulfonylphenyl)piperidine: undergoes reactions such as:
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Reduction: The compound can be reduced to form derivatives with different pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Esterification: Acid catalysts, such as sulfuric acid, are used to facilitate esterification reactions.
Major Products
2,3-Dihydroxybutanedioic acid: Major products include esters like diethyl tartrate and oxidized forms like dihydroxyfumaric acid.
(3R)-3-(3-methylsulfonylphenyl)piperidine: Major products include substituted derivatives and reduced forms with potential pharmacological applications.
Aplicaciones Científicas De Investigación
2,3-Dihydroxybutanedioic acid: is widely used in:
Chemistry: As a chiral resolving agent in stereochemistry.
Biology: As a component in buffer solutions.
Medicine: In the formulation of effervescent tablets.
Industry: As an acidulant in food and beverages, and in the production of emulsifiers and stabilizers.
(3R)-3-(3-methylsulfonylphenyl)piperidine:
Pharmacology: Studied for its potential as a therapeutic agent in treating neurological disorders.
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its interactions with various biological targets.
Mecanismo De Acción
2,3-Dihydroxybutanedioic acid: exerts its effects primarily through its acidic properties, which can influence pH levels in various environments. It acts as a chelating agent, binding to metal ions and affecting their availability in biological and chemical systems.
(3R)-3-(3-methylsulfonylphenyl)piperidine: is believed to interact with specific molecular targets in the nervous system, potentially modulating neurotransmitter activity. The exact pathways and mechanisms are still under investigation, but it is thought to influence receptor activity and signal transduction processes.
Comparación Con Compuestos Similares
2,3-Dihydroxybutanedioic acid: can be compared with other organic acids such as citric acid and malic acid. Its unique properties include its strong chelating ability and its role as a chiral resolving agent.
(3R)-3-(3-methylsulfonylphenyl)piperidine: can be compared with other piperidine derivatives, such as (3R)-3-(3-methoxyphenyl)piperidine and (3R)-3-(3-chlorophenyl)piperidine. Its uniqueness lies in the presence of the methylsulfonyl group, which can influence its pharmacological properties and interactions with biological targets.
Propiedades
IUPAC Name |
2,3-dihydroxybutanedioic acid;(3R)-3-(3-methylsulfonylphenyl)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S.C4H6O6/c1-16(14,15)12-6-2-4-10(8-12)11-5-3-7-13-9-11;5-1(3(7)8)2(6)4(9)10/h2,4,6,8,11,13H,3,5,7,9H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXRLGRCXHOPLH-MERQFXBCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2CCCNC2.C(C(C(=O)O)O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=CC(=C1)[C@H]2CCCNC2.C(C(C(=O)O)O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60849558 |
Source


|
| Record name | 2,3-Dihydroxybutanedioic acid--(3R)-3-[3-(methanesulfonyl)phenyl]piperidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60849558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
504398-38-3 |
Source


|
| Record name | 2,3-Dihydroxybutanedioic acid--(3R)-3-[3-(methanesulfonyl)phenyl]piperidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60849558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
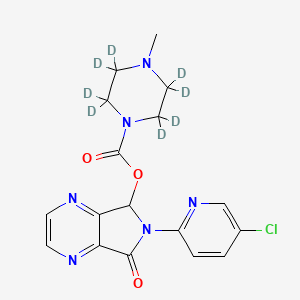
![2-Methyl-6,7,8,9-tetrahydro-3H-naphtho[1,2-d]imidazole](/img/structure/B563009.png)
![1-[(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene](/img/structure/B563010.png)
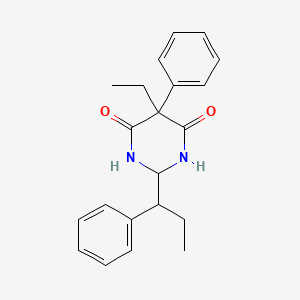
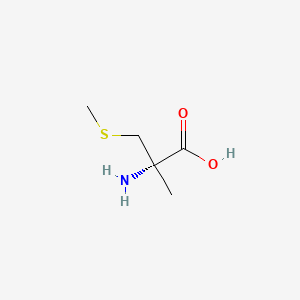
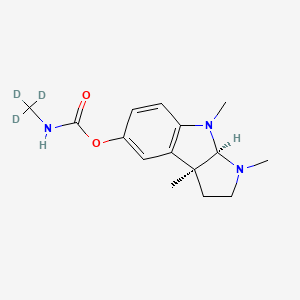
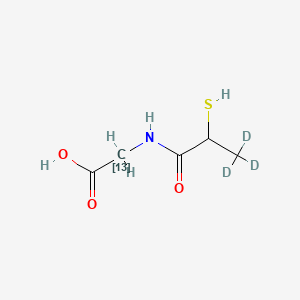
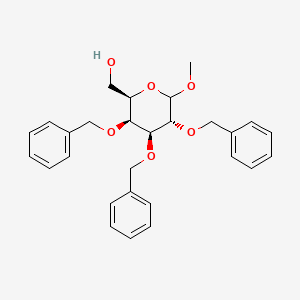
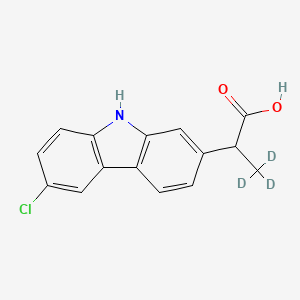
![7-Oxabicyclo[2.2.1]heptane-2-carboxylicacid,3-nitro-,methylester,(1R,2S,3S,4S)-rel-(9CI)](/img/new.no-structure.jpg)
